molecular formula C29H50O B1206034 Clionasterol CAS No. 83-47-6

Clionasterol

Cat. No.: B1206034
CAS No.: 83-47-6
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-FBZNIEFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, this compound is considered to be a sterol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from poriferastane.
This compound is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.

Properties

CAS No.

83-47-6

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KZJWDPNRJALLNS-FBZNIEFRSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

147°C

Key on ui other cas no.

83-47-6

physical_description

Solid

Synonyms

24-ethylcholest-5-en-3 beta-ol
24-ethylcholesterol
3beta-sitosterol
3beta-stigmast-5-en-3-ol
beta-sitosterol
clionasterol
gamma-sitosterol
Harzol
sitosterol
sitosterol, (3beta)-isomer
sitosterol, (3beta,24xi)-isomer
sitosterol, 26-(14)C-labeled
stigmast-5-en-3-ol, (3beta,24S)-

Origin of Product

United States

Synthesis routes and methods

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CC(C=O)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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